molecular formula C17H28N2O B7586044 1-[(1-Cyclohex-2-en-1-ylpiperidin-4-yl)methyl]piperidin-2-one

1-[(1-Cyclohex-2-en-1-ylpiperidin-4-yl)methyl]piperidin-2-one

カタログ番号: B7586044
分子量: 276.4 g/mol
InChIキー: GKPJMXNMVUUIDF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[(1-Cyclohex-2-en-1-ylpiperidin-4-yl)methyl]piperidin-2-one, also known as CPP-115, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. CPP-115 is a derivative of vigabatrin, an antiepileptic drug that is used to treat infantile spasms and refractory complex partial seizures. CPP-115 has been found to be a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT), which is responsible for the degradation of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal activity.

作用機序

1-[(1-Cyclohex-2-en-1-ylpiperidin-4-yl)methyl]piperidin-2-one acts as a potent inhibitor of GABA-AT, which is responsible for the breakdown of GABA. By inhibiting GABA-AT, this compound increases the levels of GABA in the brain, leading to an increase in inhibitory neurotransmission. This results in a decrease in neuronal excitability, which is the basis for its anticonvulsant and anxiolytic properties.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to an increase in inhibitory neurotransmission. This results in a decrease in neuronal excitability, which is the basis for its anticonvulsant and anxiolytic properties. This compound has also been found to have analgesic properties, although the exact mechanism of action is not fully understood.

実験室実験の利点と制限

1-[(1-Cyclohex-2-en-1-ylpiperidin-4-yl)methyl]piperidin-2-one has several advantages for lab experiments. It is a potent and selective inhibitor of GABA-AT, which makes it a useful tool for studying the role of GABA in various physiological processes. It has also been found to be well-tolerated in preclinical studies, with no significant adverse effects reported. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its long-term safety profile is not fully understood. Additionally, the exact mechanism of action of this compound is not fully understood, which may limit its use in certain experiments.

将来の方向性

1-[(1-Cyclohex-2-en-1-ylpiperidin-4-yl)methyl]piperidin-2-one has several potential future directions for research. It has been investigated for its potential use in the treatment of addiction, as GABA plays a crucial role in the reward pathway. It has also been studied for its potential use in the treatment of epilepsy and anxiety disorders. Future research could focus on investigating the long-term safety profile of this compound, as well as its potential use in other neurological and psychiatric disorders. Additionally, further research could focus on elucidating the exact mechanism of action of this compound, which could have implications for the development of new drugs targeting the GABAergic system.

合成法

1-[(1-Cyclohex-2-en-1-ylpiperidin-4-yl)methyl]piperidin-2-one can be synthesized through a multistep process that involves the reaction of vigabatrin with various reagents. The synthesis involves the protection of the amino group of vigabatrin, followed by the introduction of the cyclohexenyl group and the piperidine ring. The final step involves the deprotection of the amino group to yield this compound.

科学的研究の応用

1-[(1-Cyclohex-2-en-1-ylpiperidin-4-yl)methyl]piperidin-2-one has been extensively studied in preclinical models for its potential therapeutic applications. It has been found to have anticonvulsant, antiepileptic, anxiolytic, and analgesic properties. This compound has also been investigated for its potential use in the treatment of addiction, as GABA plays a crucial role in the reward pathway.

特性

IUPAC Name

1-[(1-cyclohex-2-en-1-ylpiperidin-4-yl)methyl]piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O/c20-17-8-4-5-11-19(17)14-15-9-12-18(13-10-15)16-6-2-1-3-7-16/h2,6,15-16H,1,3-5,7-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPJMXNMVUUIDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)CC2CCN(CC2)C3CCCC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。